1-Bromo-1-(2-(trifluoromethyl)phenyl)propan-2-one
Description
1-Bromo-1-(2-(trifluoromethyl)phenyl)propan-2-one is a brominated derivative of the parent compound 1-(2-(trifluoromethyl)phenyl)propan-2-one (CAS 21235-67-6), which has a molecular weight of 202.18 g/mol . The brominated variant introduces a bromine atom at the α-position of the ketone group, altering its electronic and steric properties. This compound is structurally characterized by a trifluoromethyl group at the ortho position of the phenyl ring and a bromine substituent adjacent to the ketone.
Properties
Molecular Formula |
C10H8BrF3O |
|---|---|
Molecular Weight |
281.07 g/mol |
IUPAC Name |
1-bromo-1-[2-(trifluoromethyl)phenyl]propan-2-one |
InChI |
InChI=1S/C10H8BrF3O/c1-6(15)9(11)7-4-2-3-5-8(7)10(12,13)14/h2-5,9H,1H3 |
InChI Key |
JULQPIPPHZTINQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C1=CC=CC=C1C(F)(F)F)Br |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of 1-Bromo-1-(2-(trifluoromethyl)phenyl)propan-2-one
Bromination of 2'-Trifluoromethylpropiophenone
Reaction Scheme and Conditions
- Starting Material: 2'-Trifluoromethylpropiophenone
- Reagents: Bromine (Br₂), hydrobromic acid (HBr) or alternative bromide sources
- Solvent: Dichloromethane (CH₂Cl₂) or tetrahydrofuran (THF)
- Temperature: Typically room temperature (20–25°C)
- Reaction Time: Several hours, often 24 hours for completion
- Workup: Washing with saturated sodium sulfite solution to quench excess bromine, followed by extraction with ethyl acetate
This bromination selectively introduces a bromine atom at the alpha position of the propiophenone moiety, yielding the target compound with moderate to high yields depending on the precise conditions and reagent stoichiometry.
Alternative Synthetic Approaches
While the bromination of 2'-trifluoromethylpropiophenone is the main route, related methodologies for analogous compounds provide insights into variations:
Use of 30% hydrogen peroxide (H₂O₂) and 40% hydrobromic acid (HBr) at room temperature for 24 hours has been reported for the preparation of 2-bromo-1-phenylpropan-1-one derivatives, which can be adapted for trifluoromethyl-substituted analogs.
Catalytic systems involving tetra-n-butylammonium bromide (TBAB) and potassium iodide (KI) under reflux conditions have been employed for bromination reactions of related ketones, providing enhanced yields and selectivity.
Industrial Scale Considerations
Industrial synthesis typically mirrors laboratory procedures but emphasizes:
- Controlled addition of bromine to avoid over-bromination or side reactions
- Temperature regulation to maintain reaction selectivity and safety
- Use of continuous flow reactors to improve reproducibility and scalability
- Automated monitoring of reaction progress via color change (bromine fading) and analytical techniques
These measures ensure high purity and yield suitable for pharmaceutical-grade intermediates.
Data Tables Summarizing Preparation Details
Mechanistic Insights and Reaction Analysis
The bromination proceeds via electrophilic substitution at the alpha carbon adjacent to the carbonyl group of propiophenone. The electron-withdrawing trifluoromethyl group on the aromatic ring influences the reactivity by stabilizing intermediates, thus affecting the regioselectivity and rate of bromination.
- The bromine molecule acts as an electrophile, facilitated by acidic conditions or catalysts.
- The reaction proceeds through enol or enolate intermediate formation, which then reacts with bromine to form the alpha-bromo ketone.
Research Findings and Comparative Analysis
- The presence of the trifluoromethyl group enhances the compound's chemical stability and biological activity, making the brominated derivative valuable for further functionalization.
- Studies indicate that the brominated ketone is a versatile intermediate for substitution reactions, enabling the synthesis of various derivatives with potential pharmaceutical applications.
- Alternative bromination methods such as those using hydrogen peroxide and hydrobromic acid offer milder conditions but require longer reaction times and careful control to avoid side reactions.
Chemical Reactions Analysis
1-Bromo-1-(2-(trifluoromethyl)phenyl)propan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The compound can be reduced to form the corresponding alcohol or hydrocarbon, depending on the reducing agent used.
Oxidation Reactions: Oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.
Common reagents used in these reactions include sodium borohydride for reduction and potassium permanganate for oxidation. The major products formed depend on the specific reaction conditions and reagents employed.
Scientific Research Applications
Scientific Research Applications
1-Bromo-1-(2-(trifluoromethyl)phenyl)propan-2-one is used as an intermediate in synthesizing complex molecules. Its biological activity is attributed to its ability to interact with molecular targets such as enzymes and receptors, where the trifluoromethylthio group enhances its binding affinity, potentially leading to the inhibition or activation of various biological pathways. It has been investigated for potential applications in drug development, particularly in targeting specific diseases through enzyme inhibition.
The presence of a bromine atom enhances reactivity and potential biological interactions, while the trifluoromethyl group improves binding affinity and metabolic stability, making it a valuable component in drug design.
Scientific Research
2-Bromo-1-[2-(trifluoromethyl)phenyl]propan-1-one, a similar compound, has several applications in scientific research:
- Chemistry : Used as an intermediate in the synthesis of more complex organic molecules.
- Biology : Investigated for its potential biological activities, including enzyme inhibition.
- Medicine : Explored for its potential use in drug development, particularly for its trifluoromethyl group, which can enhance drug potency and stability.
- Industry : Utilized in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-Bromo-1-(2-(trifluoromethyl)phenyl)propan-2-one involves its interaction with specific molecular targets. The bromine atom and trifluoromethyl group play crucial roles in its reactivity and binding affinity. The compound can act as an electrophile, facilitating nucleophilic substitution reactions. Additionally, its trifluoromethyl group can enhance lipophilicity and metabolic stability, influencing its biological activity .
Comparison with Similar Compounds
Structural and Molecular Comparisons
The table below compares 1-Bromo-1-(2-(trifluoromethyl)phenyl)propan-2-one with key analogs:
Note: Molecular weight inferred from analogs in .
Key Observations:
- Substituent Position: Bromine placement (α vs. on the aromatic ring) and trifluoromethyl group position (ortho, meta, para) significantly influence reactivity and steric effects. For example, ortho-substituted trifluoromethyl groups may hinder rotational freedom compared to para-substituted analogs .
- Electronic Effects: The trifluoromethyl group is strongly electron-withdrawing, stabilizing the ketone moiety.
Biological Activity
1-Bromo-1-(2-(trifluoromethyl)phenyl)propan-2-one is a fluorinated organic compound notable for its unique structure, which includes a bromine atom and a trifluoromethyl group attached to a phenyl ring. This composition not only influences its chemical properties but also its biological activity, making it a subject of interest in various fields, including medicinal chemistry and pharmacology.
Chemical Structure and Properties
The molecular formula of this compound is C10H8BrF3O, with a molecular weight of approximately 299.06 g/mol. The presence of the bromine and trifluoromethyl groups enhances its reactivity and stability, allowing it to interact with biological systems effectively.
The biological activity of this compound is attributed to its ability to interact with various biomolecules. The bromine atom facilitates covalent bonding with nucleophilic sites on proteins, while the trifluoromethyl group enhances lipophilicity, promoting interactions with hydrophobic regions of biological molecules. These interactions can modulate enzyme activities and influence receptor binding, potentially leading to therapeutic effects.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit selective antimicrobial properties. For example, derivatives containing the trifluoromethyl group have shown significant activity against Chlamydia species, highlighting the importance of this functional group in enhancing biological efficacy .
Anticancer Properties
The compound's potential as an anticancer agent has been explored through various studies. It has been found that fluorinated compounds can induce apoptosis in cancer cell lines by disrupting cellular processes. For instance, structural analogs have demonstrated cytotoxic effects in neuroblastoma and glioma cell lines, suggesting that the incorporation of halogenated moieties can enhance anticancer activity .
Study on Antichlamydial Activity
In a study focused on antichlamydial activity, researchers synthesized several derivatives based on similar scaffolds. The results indicated that compounds with electron-withdrawing groups like trifluoromethyl exhibited enhanced activity against Chlamydia, supporting the hypothesis that structural modifications can significantly impact biological outcomes .
Cytotoxicity Assessment
A comparative assessment of various derivatives revealed that those containing the trifluoromethyl group showed superior cytotoxicity against specific cancer cell lines compared to their non-fluorinated counterparts. This was attributed to improved binding affinities and metabolic stability conferred by the trifluoromethyl substituent .
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 1-Bromo-1-(3-fluoro-4-(trifluoromethoxy)phenyl)propan-2-one | C10H8BrF3O | Similar trifluoromethoxy group but different fluorine positioning |
| 1-Bromo-1-(3-fluoro-2-(trifluoromethyl)phenyl)propan-2-one | C10H8BrF3O | Contains trifluoromethyl instead of trifluoromethoxy |
| 1-Bromo-2-fluoro-3-(trifluoromethoxy)benzene | C7H4BrF3O | Simpler structure lacking propanone functionality |
This table illustrates how variations in substituents can affect the biological properties of related compounds.
Q & A
Q. What are the recommended synthetic routes for 1-Bromo-1-(2-(trifluoromethyl)phenyl)propan-2-one?
The synthesis of brominated aryl ketones like this compound typically involves Friedel-Crafts acylation or halogenation of pre-formed ketones. For example, analogous compounds (e.g., 2-Bromo-4-methylpropiophenone) are synthesized via bromination of the corresponding propiophenone using bromine or N-bromosuccinimide (NBS) in acidic media . For the trifluoromethylphenyl group, a multi-step approach may include:
Acylation : Introducing the propan-2-one moiety to 2-(trifluoromethyl)phenyl via Friedel-Crafts acylation using aluminum chloride.
Bromination : Selective bromination at the α-position using HBr/H₂O₂ or NBS under radical initiation .
Key challenges include avoiding over-bromination and ensuring regioselectivity. Purification via column chromatography (hexane/ethyl acetate gradients) is recommended .
Q. How should researchers characterize this compound using spectroscopic and chromatographic methods?
- NMR : ¹H NMR will show distinct signals for the trifluoromethyl group (δ ~7.5–7.8 ppm for aromatic protons) and the α-bromine (split signals due to coupling with adjacent protons). The ketone carbonyl typically appears at δ ~200–210 ppm in ¹³C NMR .
- Mass Spectrometry (LCMS) : Expected [M+H]+ peaks depend on isotopic patterns (e.g., bromine’s ¹⁰⁹Br/⁸¹Br doublet). For example, a related compound (C₁₀H₈BrF₃O) would show m/z ≈ 297/299 .
- HPLC : Use reverse-phase C18 columns with acetonitrile/water gradients. Retention times (e.g., 1.43 minutes under TFA-modified conditions) help confirm purity .
Advanced Research Questions
Q. What computational methods are suitable for analyzing the electronic structure of this compound?
Density Functional Theory (DFT) is widely used to model brominated ketones. Key steps:
Geometry Optimization : Employ B3LYP/6-31G(d) to minimize energy.
Electron Density Analysis : Use the Colle-Salvetti correlation-energy formula to evaluate local kinetic-energy density and electron correlation effects .
Reactivity Predictions : Calculate Fukui indices to identify electrophilic/nucleophilic sites. The trifluoromethyl group’s electron-withdrawing nature reduces electron density at the aryl ring, directing bromine reactivity to the α-carbon .
Q. How does the trifluoromethyl group influence cross-coupling reactions involving the α-bromine?
The CF₃ group stabilizes transition states in Suzuki-Miyaura couplings by withdrawing electron density, enhancing oxidative addition of palladium catalysts. However, steric hindrance from the bulky aryl group may slow reactions. Experimental optimization:
- Use Pd(PPh₃)₄ as a catalyst with K₂CO₃ in DMF at 80°C.
- Monitor reaction progress via TLC (silica gel, UV detection). Yield improvements (~70–80%) are achievable with microwave-assisted synthesis .
Q. What crystallographic techniques are effective for resolving structural ambiguities?
Single-crystal X-ray diffraction (SCXRD) with SHELX software is standard:
Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K.
Refinement : SHELXL refines anisotropic displacement parameters. For example, a related brominated ketone (2-Bromo-2-methyl-1-[4-(methylsulfanyl)phenyl]propan-1-one) showed bond angles of 120.3° at the carbonyl, confirming sp² hybridization . Challenges include crystal twinning; address this by screening multiple crystallization solvents (e.g., ethanol/water) .
Methodological Challenges
Q. How can researchers address contradictions in reported synthetic yields for similar brominated ketones?
Discrepancies often arise from:
- Reagent Purity : Impurities in brominating agents (e.g., NBS) reduce yields. Use freshly distilled reagents .
- Solvent Effects : Polar aprotic solvents (e.g., DCM) favor radical bromination, while THF may promote side reactions .
- Temperature Control : Exothermic bromination requires precise cooling (0–5°C). Use jacketed reactors for scalability .
Q. What strategies mitigate decomposition during storage?
- Storage Conditions : Store at –20°C in amber vials under argon. The CF₃ group’s hydrophobicity reduces hydrolysis, but bromine’s lability necessitates dry environments .
- Stabilizers : Add 1% hydroquinone to inhibit radical degradation .
Applications in Drug Development
Q. What role does this compound play as a pharmaceutical intermediate?
It serves as a precursor for fenfluramine analogs (anti-seizure drugs) via reductive amination. For example, reacting with ethylamine and NaBH₄ yields secondary amines with >95% purity after HPLC purification . The trifluoromethyl group enhances blood-brain barrier penetration, critical for CNS-targeted drugs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
